molecular formula C15H14O2 B6238189 2-(benzyloxy)-1-phenylethan-1-one CAS No. 103394-86-1

2-(benzyloxy)-1-phenylethan-1-one

Cat. No.: B6238189
CAS No.: 103394-86-1
M. Wt: 226.3
InChI Key:
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Description

2-(Benzyloxy)-1-phenylethan-1-one is an organic compound characterized by its aromatic structure, which includes a benzyl ether and a phenyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-1-phenylethan-1-one typically involves the benzylation of 2-hydroxy-1-phenylethan-1-one. A common method includes the reaction of 2-hydroxy-1-phenylethan-1-one with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the benzyl group can be replaced by other substituents using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaH in DMF with alkyl halides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(Benzyloxy)-1-phenylethanol.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-(Benzyloxy)-1-phenylethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(benzyloxy)-1-phenylethan-1-one exerts its effects depends on its specific application. In chemical reactions, the benzyl ether and phenyl ketone groups provide sites for nucleophilic and electrophilic attacks, respectively. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-Hydroxy-1-phenylethan-1-one: Lacks the benzyl ether group, making it less reactive in certain substitution reactions.

    Benzyl phenyl ketone: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

Uniqueness: 2-(Benzyloxy)-1-phenylethan-1-one is unique due to its combination of benzyl ether and phenyl ketone functionalities, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

103394-86-1

Molecular Formula

C15H14O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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